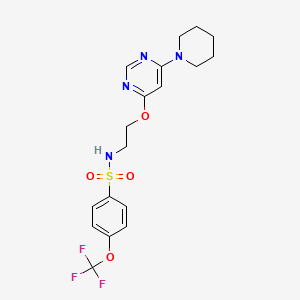

1-(3,5-二氯苯基)-3,3-二氟环丁烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dichlorophenyl is a type of dichlorophenol where the two chloro substituents are located at positions 3 and 5 . It’s used as a metabolite of the pesticides polychlorinated phenols and benzene hexachloride . It’s also used as a research chemical .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 3,5-Dichlorophenylboronic acid has been analyzed .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 3,5-Dichlorophenyl isocyanate is a solid with a pungent odor .科学研究应用

Suzuki–Miyaura 偶联反应

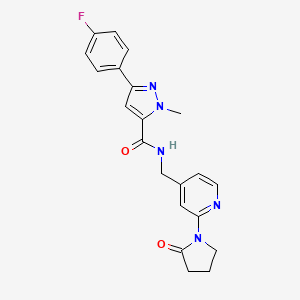

Suzuki–Miyaura (SM) 偶联反应是一种强大的过渡金属催化的碳-碳键形成反应。它涉及两个化学差异片段的交叉偶联。SM 偶联反应的成功在于其温和的反应条件和官能团耐受性。特别是,1-(3,5-二氯苯基)-3,3-二氟环丁烷-1-羧酸在 SM 偶联反应中用作有机硼试剂。 其稳定性、易于制备和环境友好性使其得到广泛应用 .

抗菌活性

在最近的一项研究中,1-(3,5-二氯苯基)-3,3-二氟环丁烷-1-羧酸及其类似物被评估了其对多重耐药病原体的体外抗菌活性。 值得注意的是,这些化合物对革兰氏阳性病原体(如金黄色葡萄球菌、粪肠球菌和艰难梭菌)表现出结构依赖性抗菌作用 .

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as 3,5-dichlorophenylboronic acid, have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents or similar targets.

Mode of Action

Compounds with similar structures, such as fluralaner, inhibit γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) . This suggests that 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, if it interacts with GABA A receptors and GluCls like Fluralaner , it might affect neurotransmission and other related biochemical pathways.

Pharmacokinetics

Compounds with similar structures, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have been studied for their pharmacokinetics . These studies might provide some insights into the potential ADME properties of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid.

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWLMZZAKYYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)